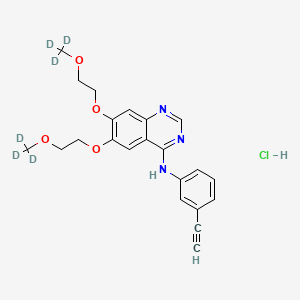

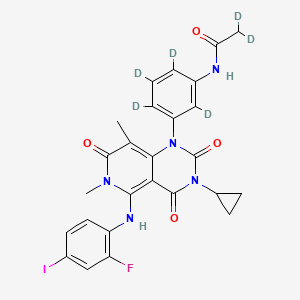

Erlotinib-d6 Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Erlotinib-d6 Hydrochloride is a deuterated form of Erlotinib, a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. This compound is primarily used in the treatment of non-small cell lung cancer and pancreatic cancer. The deuterated version, Erlotinib-d6, is often utilized in scientific research to study the pharmacokinetics and metabolic pathways of Erlotinib due to its stable isotope labeling .

Méthodes De Préparation

The synthesis of Erlotinib-d6 Hydrochloride involves several key steps:

Initial Raw Material: The process begins with 6,7-dimethoxy-3,4-dihydro-quinazoline.

Chlorination: This compound is chlorinated directly.

Reaction with 3-Aminophenylacetylene: The chlorinated product reacts with 3-aminophenylacetylene.

Demethylation: The methyl groups at positions 6 and 7 are removed.

Introduction of Methoxyethyl Side Chain: Finally, a methoxyethyl side chain is introduced to generate Erlotinib Hydrochloride.

This method is characterized by mild reaction conditions, energy efficiency, and environmental friendliness, making it suitable for industrial production .

Analyse Des Réactions Chimiques

Erlotinib-d6 Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Substitution: Common substitution reactions involve the replacement of hydrogen atoms with other functional groups, such as halogens or alkyl groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

Erlotinib-d6 Hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used to study the metabolic pathways and degradation products of Erlotinib.

Biology: Researchers use it to investigate the biological effects of EGFR inhibition in various cell lines.

Medicine: It helps in understanding the pharmacokinetics and pharmacodynamics of Erlotinib in clinical settings.

Industry: The compound is used in the development of new EGFR inhibitors and in the quality control of Erlotinib formulations

Mécanisme D'action

Erlotinib-d6 Hydrochloride exerts its effects by inhibiting the intracellular phosphorylation of the EGFR tyrosine kinase. This inhibition prevents the activation of downstream signaling pathways involved in cell proliferation, migration, and survival. The compound binds reversibly to the ATP-binding site of the EGFR, blocking its activity and leading to the suppression of tumor growth .

Comparaison Avec Des Composés Similaires

Erlotinib-d6 Hydrochloride is unique due to its deuterated nature, which provides enhanced stability and allows for detailed pharmacokinetic studies. Similar compounds include:

Gefitinib: Another EGFR inhibitor used in the treatment of non-small cell lung cancer.

Afatinib: An irreversible EGFR inhibitor with a broader spectrum of activity.

Osimertinib: A third-generation EGFR inhibitor effective against T790M resistance mutations.

Compared to these compounds, this compound offers unique advantages in research due to its stable isotope labeling, which facilitates the study of metabolic processes and drug interactions .

Propriétés

IUPAC Name |

N-(3-ethynylphenyl)-6,7-bis[2-(trideuteriomethoxy)ethoxy]quinazolin-4-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O4.ClH/c1-4-16-6-5-7-17(12-16)25-22-18-13-20(28-10-8-26-2)21(29-11-9-27-3)14-19(18)23-15-24-22;/h1,5-7,12-15H,8-11H2,2-3H3,(H,23,24,25);1H/i2D3,3D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTTBEUCJPZQMDZ-HVTBMTIBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC([2H])([2H])[2H].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

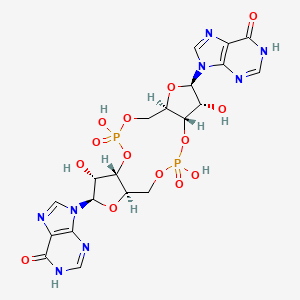

![2-[[(2S)-3-dodecanoyloxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B10778633.png)

![N-({3-Hydroxy-2-Methyl-5-[(Phosphonooxy)methyl]pyridin-4-Yl}methyl)-L-Glutamic Acid](/img/structure/B10778634.png)

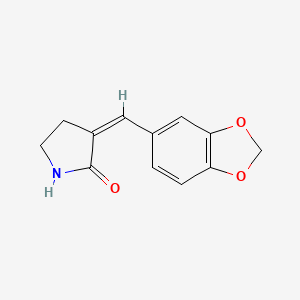

![3-(Benzo[d][1,3]dioxol-5-ylmethylene)pyrrolidin-2-one](/img/structure/B10778658.png)

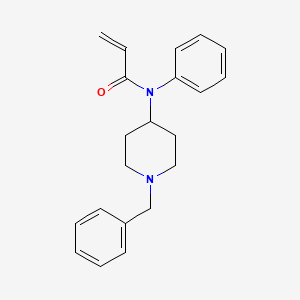

![N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-2-propenamidemonohydrochloride](/img/structure/B10778717.png)